Boc-N-PEG1-C2-NHS ester

PROTAC Bioconjugation Peptide Synthesis

Boc-N-PEG1-C2-NHS ester (CAS 1260092-55-4) is a heterobifunctional polyethylene glycol (PEG)-based linker containing an N-hydroxysuccinimide (NHS) ester and a Boc-protected amine. It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins.

Molecular Formula C14H22N2O7
Molecular Weight 330.33 g/mol
Cat. No. B15541255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-PEG1-C2-NHS ester
Molecular FormulaC14H22N2O7
Molecular Weight330.33 g/mol
Structural Identifiers
InChIInChI=1S/C14H22N2O7/c1-14(2,3)22-13(20)15-7-9-21-8-6-12(19)23-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,20)
InChIKeyKTMOAQDFUHQKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-PEG1-C2-NHS Ester: A Heterobifunctional PROTAC Linker for Targeted Protein Degradation Synthesis


Boc-N-PEG1-C2-NHS ester (CAS 1260092-55-4) is a heterobifunctional polyethylene glycol (PEG)-based linker containing an N-hydroxysuccinimide (NHS) ester and a Boc-protected amine . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins [1]. The Boc group can be deprotected under mildly acidic conditions to form a free amine, while the NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Why Boc-N-PEG1-C2-NHS Ester Cannot Be Substituted by Generic Amine-Reactive Linkers in Multistep Bioconjugation


In multistep bioconjugation workflows, such as PROTAC synthesis, the precise control over reaction sequence and orthogonality is paramount. Simply substituting Boc-N-PEG1-C2-NHS ester with a monofunctional NHS ester like m-PEG1-NHS ester introduces a permanent methoxy cap, eliminating the ability to perform a subsequent amine deprotection and conjugation step . Conversely, using a heterobifunctional linker with a different protecting group, such as Fmoc-PEG1-NHS ester, requires harsh basic conditions for deprotection (e.g., piperidine), which are incompatible with acid-labile groups or base-sensitive payloads often present in complex molecules . Furthermore, non-PEG linkers like SMCC lack the hydrophilic PEG spacer, leading to increased aggregation and reduced solubility of the intermediate conjugates, which can severely compromise yield and bioactivity .

Quantitative Evidence for Boc-N-PEG1-C2-NHS Ester: Differentiating Performance Against Closest Analogs


Orthogonal Deprotection Compatibility: Boc vs. Fmoc in Sequential Conjugations

Boc-N-PEG1-C2-NHS ester uses a tert-butyloxycarbonyl (Boc) protecting group, which is removed under mildly acidic conditions (e.g., TFA in DCM). In contrast, Fmoc-PEG1-NHS ester uses a fluorenylmethyloxycarbonyl (Fmoc) group, which requires strongly basic conditions (e.g., 20% piperidine in DMF) for deprotection . This fundamental difference in deprotection chemistry (acid vs. base lability) makes Boc-N-PEG1-C2-NHS ester the required choice when the conjugate contains acid-stable but base-sensitive moieties, such as certain esters or modified peptides.

PROTAC Bioconjugation Peptide Synthesis

NHS Ester Hydrolysis Half-Life: Class-Level Data Informs Reaction Design

The NHS ester of Boc-N-PEG1-C2-NHS ester is susceptible to hydrolysis, a competing reaction during amine conjugation. While a specific half-life for this exact compound was not located, class-level data for PEG-NHS esters demonstrates extreme pH sensitivity. At pH 7.4, the hydrolysis half-life of a comparable PEG-NHS ester was reported to exceed 120 minutes, whereas at pH 9.0, it decreased to less than 9 minutes [1]. This informs the optimal conjugation protocol: reactions must be conducted at pH 7.0-7.5 to maximize amine coupling efficiency before hydrolysis consumes the reactive ester.

Bioconjugation Kinetics PEGylation

PEG1 Spacer Confers Enhanced Solubility and Reduced Aggregation vs. Non-PEG Linkers

The incorporation of a PEG1 spacer in Boc-N-PEG1-C2-NHS ester provides a significant advantage in aqueous solubility and reduction of biomolecule aggregation compared to traditional hydrophobic crosslinkers like SMCC. While SMCC is an effective amine-to-thiol crosslinker, its use can trigger aggregation and precipitation of conjugates due to its hydrophobic nature . The hydrophilic PEG spacer in Boc-N-PEG1-C2-NHS ester increases solubility in aqueous media, mitigating these issues and improving the handling and yield of bioconjugates .

Drug Delivery ADC Aggregation

Optimal Applications for Boc-N-PEG1-C2-NHS Ester Based on Quantitative Evidence


PROTAC Synthesis Requiring Orthogonal Boc Protection

In the multi-step synthesis of PROTACs, the Boc group on this linker allows for a sequential conjugation strategy. The NHS ester first reacts with an amine on one ligand (e.g., an E3 ligase binder). The Boc group remains intact, protecting the terminal amine until a later step, where it is removed under mild acidic conditions to reveal a free amine for conjugation to a second ligand [1]. This is the primary documented application of the compound, with multiple vendor sources confirming its utility in PROTAC synthesis .

PEGylation of Acid-Labile Biomolecules

For PEGylating proteins or peptides that are sensitive to basic conditions, Boc-N-PEG1-C2-NHS ester is the preferred choice over Fmoc-protected analogs. The acidic deprotection of the Boc group (e.g., with TFA) ensures the payload's structural integrity, whereas the basic conditions required for Fmoc removal could lead to deamidation, epimerization, or cleavage of base-sensitive linkers .

Synthesis of Amine-Reactive Intermediates with Low Aggregation

When synthesizing activated intermediates that will later be conjugated to hydrophobic payloads, the PEG1 spacer in Boc-N-PEG1-C2-NHS ester provides enhanced aqueous solubility compared to traditional non-PEG crosslinkers . This property is crucial for maintaining high yields in aqueous buffer systems and for preventing the precipitation and aggregation that can occur when using more hydrophobic linkers like SMCC .

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